Methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate
Description
Structural Characterization and Nomenclature
Molecular Formula and IUPAC Nomenclature
The molecular formula of methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate is C₁₃H₁₅BrN₂O₂ , with a molecular weight of 311.17 g/mol . The IUPAC name systematically describes its substituents:
- 7-Bromo : A bromine atom at position 7 on the benzene ring.
- 2-Methyl : A methyl group on the diazole nitrogen at position 2.
- 1-Propyl : A propyl chain attached to the diazole nitrogen at position 1.
- 5-Carboxylate : A methyl ester at position 5.
The canonical SMILES string (CCCN1C(=NC2=C1C(=CC(=C2)C(=O)OC)Br)C) and InChI key (MORMGQZVHMJJQI-UHFFFAOYSA-N) further specify its connectivity.
Table 1: Structural Comparison with Related Heterocycles
| Compound | Molecular Formula | Key Substituents |
|---|---|---|
| This compound | C₁₃H₁₅BrN₂O₂ | 7-Br, 2-CH₃, 1-C₃H₇, 5-COOCH₃ |
| Methyl 7-bromo-1-methylbenzimidazole-5-carboxylate | C₁₀H₉BrN₂O₂ | 7-Br, 1-CH₃, 5-COOCH₃ |
| Ethyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate | C₁₄H₁₇BrN₂O₂ | 7-Br, 2-CH₃, 1-C₃H₇, 5-COOC₂H₅ |
Crystallographic Analysis and Bonding Patterns
While direct crystallographic data for this compound is limited, analogous benzodiazole derivatives exhibit planar heterocyclic cores with bond lengths and angles consistent with aromatic systems. For example:
- The C–N bond lengths in the diazole ring typically range from 1.32–1.38 Å , reflecting partial double-bond character due to delocalized π-electrons.
- The C–Br bond in similar brominated derivatives measures 1.89–1.92 Å , aligning with standard sp²-hybridized carbon-bromine bonds.
Intermolecular interactions, such as N–H⋯N hydrogen bonds (2.8–3.0 Å) and C–H⋯π interactions (3.3–3.5 Å), stabilize the crystal lattice in related structures. The propyl and methyl substituents introduce steric effects, potentially distorting the planarity of the benzodiazole system and influencing packing efficiency.
Comparative Analysis with Benzodiazole, Benzimidazole, and Benzothiazole Derivatives
Benzodiazoles (1,3-diazoles) differ from benzimidazoles (1,2-diazoles) and benzothiazoles (1-thia-3-aza) in electronic and steric profiles:
Structural Differences:
- Benzodiazole : Nitrogen atoms at positions 1 and 3 create a symmetric electron distribution, enhancing π-conjugation.
- Benzimidazole : Adjacent nitrogens at positions 1 and 2 lead to stronger hydrogen-bonding capacity, often exploited in medicinal chemistry.
- Benzothiazole : A sulfur atom at position 1 increases electrophilicity, making it reactive in cross-coupling reactions.
Table 2: Electronic Properties of Heterocycles
Reactivity and Applications:
- Benzodiazoles : The 1,3-nitrogen arrangement supports electrophilic substitution at positions 5 and 7, as seen in bromination and carboxylation.
- Benzimidazoles : Participate in DNA intercalation due to planar geometry, driving their use in chemotherapy.
- Benzothiazoles : Sulfur’s polarizability enhances second-harmonic generation (SHG) efficiency in nonlinear optical materials.
Properties
IUPAC Name |
methyl 7-bromo-2-methyl-1-propylbenzimidazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O2/c1-4-5-16-8(2)15-11-7-9(13(17)18-3)6-10(14)12(11)16/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MORMGQZVHMJJQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C1C(=CC(=C2)C(=O)OC)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501141377 | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-2-methyl-1-propyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501141377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1437794-72-3 | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-2-methyl-1-propyl-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1437794-72-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Benzimidazole-5-carboxylic acid, 7-bromo-2-methyl-1-propyl-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501141377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Synthetic Strategy
The preparation of methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate typically follows these key synthetic steps:
Formation of the benzodiazole core
The benzodiazole ring is constructed via condensation of o-phenylenediamine derivatives with appropriate carboxylate or aldehyde precursors.Selective bromination at the 7-position
Electrophilic aromatic substitution using bromine or brominating agents in suitable solvents targets the 7-position on the benzodiazole ring.Alkylation of nitrogen atoms
The 1-propyl and 2-methyl substituents are introduced via nucleophilic substitution reactions using alkyl halides under basic or catalytic conditions.Esterification to form methyl carboxylate
The carboxylic acid group at position 5 is esterified using methanol and acid catalysts or via methylation reagents.
Detailed Synthetic Routes from Literature
Example Synthetic Procedure (Hypothetical Based on Literature)
Synthesis of 2-methyl-1,3-benzodiazole-5-carboxylic acid
Condense 4-methyl-o-phenylenediamine with methyl formate under reflux in acidic medium to form the benzodiazole core with a carboxylic acid at position 5.Bromination at position 7
Treat the benzodiazole acid with bromine or NBS in dichloromethane at 0–5°C to selectively brominate the 7-position.N-1 Propylation
React the bromo-substituted benzodiazole acid with 1-bromopropane in DMF using potassium carbonate as base at 60°C to alkylate the N-1 position.Esterification
Convert the carboxylic acid to methyl ester by refluxing with methanol and sulfuric acid or by methyl iodide and base treatment.
Research Findings and Optimization Notes
Regioselectivity in bromination :
Controlled temperature and solvent choice are critical to avoid polybromination and ensure substitution at the 7-position only.N-alkylation selectivity :
Using stoichiometric amounts of alkyl halide and mild base helps prevent dialkylation or alkylation at undesired nitrogen atoms.Esterification efficiency :
Acid-catalyzed esterification is preferred for high yield and purity. Alternative methylation methods (e.g., methyl iodide) may require careful control to avoid side reactions.Purification :
Chromatographic techniques such as column chromatography or recrystallization from appropriate solvents are employed to isolate pure this compound.
Comparative Table of Preparation Parameters
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used.
Oxidation Reactions: Oxidized derivatives of the benzodiazole ring.
Reduction Reactions: Reduced derivatives of the benzodiazole ring.
Ester Hydrolysis: 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylic acid.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds similar to methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide exhibit promising antimicrobial properties. For instance, studies on thiazole derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways .
Anticancer Potential
The compound's structural analogs have been evaluated for their anticancer effects. In vitro studies demonstrate that thiazole derivatives can inhibit the proliferation of cancer cell lines, including breast cancer cells (MCF7). The efficacy of these compounds is often assessed using assays such as the Sulforhodamine B assay, which measures cell viability post-treatment . Molecular docking studies suggest that these compounds may bind effectively to cancer-related targets, enhancing their potential as therapeutic agents .
Enzyme Inhibition
Methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide has also been investigated for its enzyme inhibitory properties. Compounds within this class have shown effectiveness as inhibitors of α-glucosidase and acetylcholinesterase, which are relevant in the management of diabetes and Alzheimer's disease, respectively. The inhibition of these enzymes can lead to decreased glucose absorption in the intestines and improved cognitive function .
Synthesis and Structural Modifications
The synthesis of methyl 2-(2-imino-6-(methylsulfonyl)benzo[d]thiazol-3(2H)-yl)acetate hydrobromide typically involves multi-step reactions starting from readily available benzothiazole derivatives. Researchers have explored various synthetic routes to optimize yield and purity while maintaining biological activity. Modifications in the substituents on the benzothiazole ring can significantly affect the compound's pharmacological profile, allowing for the development of more potent derivatives .
Case Studies
- Antimicrobial Efficacy : A study conducted on thiazole derivatives demonstrated that certain modifications led to enhanced antimicrobial activity against resistant strains of bacteria, highlighting the importance of structural diversity in drug design .
- Anticancer Activity : In a comparative study, several thiazole derivatives were screened against various cancer cell lines. The results indicated that specific substitutions on the benzothiazole ring increased cytotoxicity against MCF7 cells, suggesting a structure-activity relationship that could be exploited for drug development .
- Enzyme Inhibition : Research focusing on α-glucosidase inhibitors revealed that thiazole-based compounds could effectively lower blood sugar levels in diabetic models, demonstrating their potential therapeutic applications in managing diabetes .
Mechanism of Action
The mechanism of action of Methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate involves its interaction with specific molecular targets and pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties of Methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate, it is compared with four analogous benzodiazole derivatives (Table 1).
Table 1: Structural and Physicochemical Comparison of Selected Benzoheterocycles
*Abbreviated for clarity; full name in .
Key Observations :
Substituent Effects on Reactivity and Solubility: The bromine atom at position 7 in the target compound increases molecular weight and polarizability compared to non-halogenated analogs (e.g., Methyl 7-methyl-2-propyl-1H-1,3-benzodiazole-5-carboxylate) .
Structural Modifications and Hydrogen Bonding :
- The 2-oxo group in Methyl 7-bromo-2-oxo-1,3-dihydro-1,3-benzodiazole-5-carboxylate introduces a hydrogen-bond acceptor, altering crystallization behavior compared to the methyl-substituted target compound . This is critical in crystallography, where tools like SHELX and ORTEP are used to analyze packing patterns .
- The propyl chain at position 1 in the target compound may sterically hinder intermolecular interactions, reducing crystal symmetry compared to smaller substituents .
The chloro analog in demonstrates how substituent diversity expands pharmacological utility .
Biological Activity
Methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate (CAS Number: 1437794-80-3) is a synthetic compound belonging to the benzodiazole family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C12H13BrN2O2
- Molecular Weight : 297.15 g/mol
- Structure : The compound features a bromine atom that significantly influences its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the bromine atom enhances its ability to form halogen bonds, which may increase binding affinity to biological targets. This interaction can lead to modulation of enzyme activity or alteration of receptor signaling pathways, resulting in various pharmacological effects such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.
- Antioxidant Activity : It could potentially scavenge free radicals, thereby reducing oxidative stress.
Pharmacological Studies
Several studies have investigated the pharmacological properties of related benzodiazole derivatives, providing insights into the potential effects of this compound.
Table 1: Summary of Biological Activities of Related Compounds
Case Studies
-
Alzheimer’s Disease Research :
A study focused on multitarget-directed ligands for Alzheimer's disease found that derivatives similar to methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole exhibited significant inhibitory effects on enzymes like butyrylcholinesterase (BuChE) and acetylcholinesterase (AChE). These findings suggest that benzodiazole derivatives may be promising candidates for treating neurodegenerative diseases due to their ability to enhance cholinergic neurotransmission and reduce amyloid-beta aggregation . -
Antimicrobial Activity :
Research into benzodiazole compounds has shown varying degrees of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicates that modifications in the benzodiazole ring can enhance antibacterial properties . While specific data on methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole is limited, its structural analogs have demonstrated significant efficacy against common bacterial strains.
Q & A
Basic: What are the recommended synthetic routes for Methyl 7-bromo-2-methyl-1-propyl-1,3-benzodiazole-5-carboxylate?
Answer:
The synthesis of benzodiazole derivatives typically involves condensation reactions. A general procedure for analogous compounds (e.g., benzoxazole carboxylates) includes:
- Step 1: React 3-amino-4-hydroxybenzoate derivatives with substituted carboxylic acids or acyl chlorides under reflux conditions (15–24 hours) in polar aprotic solvents (e.g., DMF or acetic acid) .
- Step 2: Introduce the bromo substituent via electrophilic aromatic substitution using brominating agents (e.g., NBS or Br₂) at low temperatures.
- Step 3: Alkylate the 1-position using propyl halides in the presence of a base (e.g., K₂CO₃) to install the propyl group.
- Step 4: Purify intermediates via column chromatography and final product via recrystallization.
Key Considerations: Monitor reaction progress using TLC and confirm purity via HPLC or NMR.
Basic: How can the molecular structure of this compound be confirmed experimentally?
Answer:
X-ray crystallography is the gold standard for structural confirmation:
- Data Collection: Use single-crystal diffraction with Mo/Kα radiation (λ = 0.71073 Å) at 100–150 K.
- Structure Solution: Employ direct methods (e.g., SHELXS/SHELXD) for phase determination .
- Refinement: Apply SHELXL for least-squares refinement, adjusting thermal parameters and occupancy .
- Visualization: Generate ORTEP-3 diagrams to illustrate atomic displacement and stereochemistry .
Validation: Cross-check with spectroscopic data (¹H/¹³C NMR, IR) to confirm functional groups.
Basic: What safety protocols are recommended for handling this compound?
Answer:
While no specific MSDS exists for this compound, analogous benzodiazole esters suggest:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods during synthesis to mitigate inhalation risks.
- Storage: Keep in airtight containers at –20°C, away from light and moisture.
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste.
Advanced: What challenges arise in crystallographic refinement of halogenated benzodiazoles?
Answer:
Halogen atoms (e.g., Br) introduce complexities:
- Disorder: Bromine’s high electron density can cause positional disorder; resolve via PART instructions in SHELXL .
- Thermal Motion: Large anisotropic displacement parameters (ADPs) may require constraints or TLS refinement .
- Twining: Check for twinning using PLATON; apply TWIN/BASF commands if detected.
Mitigation: Collect high-resolution data (≤ 0.8 Å) to improve model accuracy.
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
Answer:
Methodology:
- Library Design: Synthesize analogs with variations at positions 2 (methyl), 7 (bromo), and 5 (ester).
- Biological Assays: Test against target enzymes (e.g., kinases) using fluorescence polarization or SPR.
- Computational Modeling: Perform docking (AutoDock Vina) and MD simulations (GROMACS) to predict binding modes.
- Data Analysis: Use multivariate regression to correlate substituent properties (Hammett σ, logP) with activity.
Validation: Cross-validate with crystallographic data to ensure conformational relevance .
Advanced: How should researchers address contradictions in spectroscopic vs. crystallographic data?
Answer:
Resolution Workflow:
Re-examine Purity: Confirm sample homogeneity via HPLC-MS .
Validate Crystallographic Model: Check for missed symmetry (PLATON) or over-refinement (R1/wR2 ratios) .
Dynamic Effects: Use VT-NMR to detect temperature-dependent conformational changes.
Statistical Tools: Apply Bayesian inference (Table 4, ) or PCA (Figure 3, ) to identify outliers.
Example: If NMR suggests rotational flexibility but crystallography shows a rigid structure, consider solvent/ packing effects.
Advanced: What methodological approaches optimize pharmacological data reproducibility?
Answer:
Best Practices:
- Dose-Response Curves: Use 8–12 concentration points in triplicate (IC50/EC50) with nonlinear regression (GraphPad Prism).
- Blinding: Implement double-blind protocols for assay readouts to reduce bias (Table 1, ).
- Meta-Analysis: Aggregate data from multiple labs using random-effects models (Table 1, ).
Documentation: Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
